molecular formula C7H9NO B14007680 4,5,6,7-Tetrahydro-1,3-benzoxazole CAS No. 40814-50-4

4,5,6,7-Tetrahydro-1,3-benzoxazole

Cat. No.: B14007680
CAS No.: 40814-50-4
M. Wt: 123.15 g/mol
InChI Key: ICZQPMMRUBWVAB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzoxazole is a heterocyclic compound that features a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes under acidic conditions. For example, the reaction between 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide can yield the desired benzoxazole .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as metal catalysts and nanocatalysts are often employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydro-1,3-benzoxazole has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4,5,6,7-tetrahydro-1,3-benzoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A related compound with a similar structure but without the tetrahydro modification.

    Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.

    Benzothiazole: Similar in structure but contains a sulfur atom in place of the oxygen in benzoxazole.

Uniqueness

4,5,6,7-Tetrahydro-1,3-benzoxazole is unique due to its tetrahydro modification, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This modification can influence its reactivity, stability, and interactions with biological targets .

Properties

CAS No.

40814-50-4

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzoxazole

InChI

InChI=1S/C7H9NO/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2

InChI Key

ICZQPMMRUBWVAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=CO2

Origin of Product

United States

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